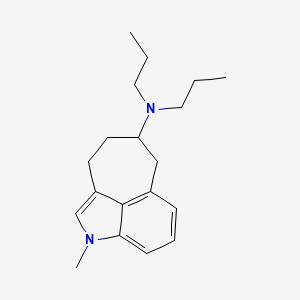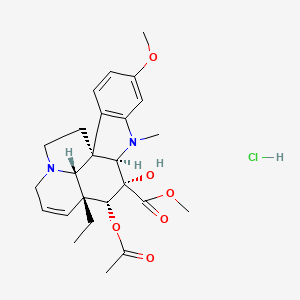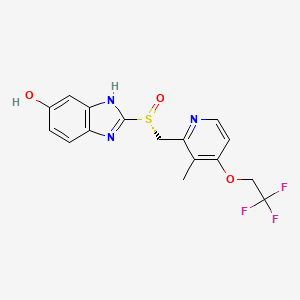
(R)-5-Hydroxylansoprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Hydroxylansoprazole is a chiral derivative of lansoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its potential enhanced pharmacological properties due to its specific stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxylansoprazole typically involves the chiral resolution of lansoprazole or its intermediates. One common method is the asymmetric reduction of a ketone precursor using chiral catalysts or reagents. The reaction conditions often include:
Solvents: Methanol, ethanol, or dichloromethane.
Catalysts: Chiral ligands or enzymes.
Temperature: Typically maintained at low to moderate temperatures (0-50°C) to ensure selectivity.
Industrial Production Methods
Industrial production of ®-5-Hydroxylansoprazole may involve large-scale chiral resolution techniques such as:
Chromatographic separation: Using chiral stationary phases.
Enzymatic resolution: Employing specific enzymes that selectively react with one enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Hydroxylansoprazole undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the hydroxyl group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-5-Hydroxylansoprazole has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as a more effective proton pump inhibitor with fewer side effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Uniqueness
®-5-Hydroxylansoprazole is unique due to its specific stereochemistry, which may offer enhanced selectivity and potency compared to its racemic or other enantiomeric counterparts. This specificity can lead to improved therapeutic outcomes and reduced side effects.
Eigenschaften
| 220609-28-9 | |
Molekularformel |
C16H14F3N3O3S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1 |
InChI-Schlüssel |
IDCLTMRSSAXUNY-AREMUKBSSA-N |
Isomerische SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Kanonische SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


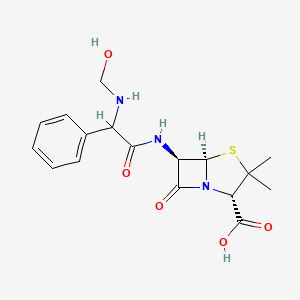


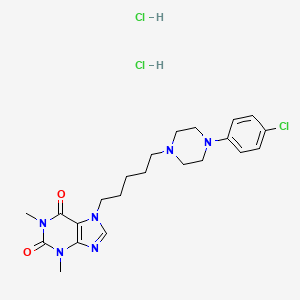

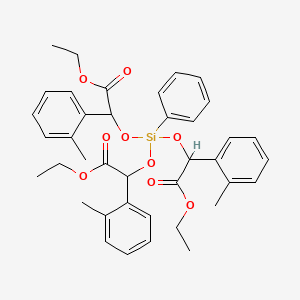
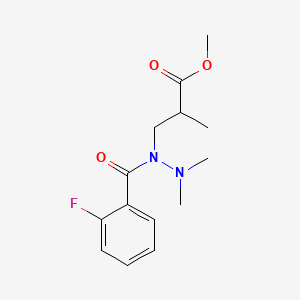
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
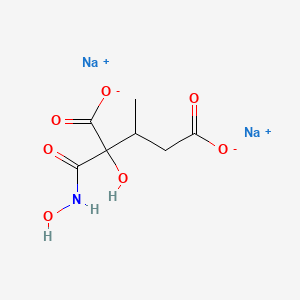

![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)

